Magnesium, bromo-3-thienyl-

Grignard reagent formation oxidative addition regioisomer reactivity

Magnesium, bromo-3-thienyl- (CAS 106032-16-0), commonly referred to as 3-thienylmagnesium bromide, is a heteroaryl Grignard reagent in which a magnesium–bromide moiety is covalently bound to the 3-position of a thiophene ring. Unlike conventional aryl Grignard reagents formed via direct oxidative addition of magnesium metal to the corresponding aryl bromide, the 3-thienyl analogue presents a distinct synthetic challenge: direct insertion of activated magnesium (Mg*) into 3-bromothiophene has been reported to fail, whereas the same process proceeds readily for 2-bromothiophene and other aromatic heterocyclic halides.

Molecular Formula C4H3BrMgS
Molecular Weight 187.34 g/mol
Cat. No. B1280629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium, bromo-3-thienyl-
Molecular FormulaC4H3BrMgS
Molecular Weight187.34 g/mol
Structural Identifiers
SMILESC1=CSC=[C-]1.[Mg+2].[Br-]
InChIInChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1
InChIKeyLREKTLLOPSGWFX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium, bromo-3-thienyl- (3-Thienylmagnesium Bromide): A Procurement-Focused Overview of a Specialized Heteroaryl Grignard Reagent


Magnesium, bromo-3-thienyl- (CAS 106032-16-0), commonly referred to as 3-thienylmagnesium bromide, is a heteroaryl Grignard reagent in which a magnesium–bromide moiety is covalently bound to the 3-position of a thiophene ring [1]. Unlike conventional aryl Grignard reagents formed via direct oxidative addition of magnesium metal to the corresponding aryl bromide, the 3-thienyl analogue presents a distinct synthetic challenge: direct insertion of activated magnesium (Mg*) into 3-bromothiophene has been reported to fail, whereas the same process proceeds readily for 2-bromothiophene and other aromatic heterocyclic halides [2]. Consequently, 3-thienylmagnesium bromide is typically accessed through alternative routes such as bromine–magnesium exchange using iPrMgCl·LiCl (Turbo-Grignard conditions) or via metathesis of 3-lithiothiophene with magnesium bromide [3][4]. This preparative divergence directly impacts procurement strategy, as the reagent is not widely stocked as a standard shelf solution by major international suppliers, in contrast to its 2-thienyl isomer which is commercially offered as a 1.0 M solution in THF .

Regiospecific 3-thienyl transfer at ambient temperature
Reported to avoid protodeboronation and homocoupling side reactions
Specialist sourcing or in-house preparation; not a standard shelf solution

Why 2-Thienylmagnesium Bromide, 3-Thienylboronic Acid, or 3-Thienyllithium Cannot Simply Replace Magnesium, bromo-3-thienyl- in Regioselective Synthesis


Substituting a 3-thienyl nucleophile with its 2-thienyl regioisomer changes the connectivity of the final product, which is chemically non-equivalent; however, the more insidious risk for procurement lies in assuming that different organometallic carriers of the 3-thienyl group are functionally interchangeable. 3-Thienyllithium, the historically most common 3-thienyl transfer agent, is thermally labile and undergoes isomerization to 2-lithiothiophene at temperatures above −25 °C, leading to regioisomeric contamination that is undetectable without rigorous NMR or GC analysis [1][2]. 3-Thienylboronic acid, employed in Suzuki–Miyaura couplings, introduces additional cost, purification burden, and the well-documented tendency of boronic acids to undergo protodeboronation or homocoupling side reactions [3]. 2-Thienylmagnesium bromide, while commercially available as a shelf-stable 1.0 M THF solution , cannot deliver the 3-thienyl fragment. The decision to procure 3-thienylmagnesium bromide specifically is therefore driven by a mandatory requirement for regiospecific installation of the 3-thienyl group under conditions that retain configurational integrity—a requirement that is not met by the lithium reagent and is economically disfavored by the boronic acid route.

2-Thienylmagnesium bromide
Delivers 2-substituted products; connectivity is chemically non-equivalent.
3-Thienyllithium
Reported to isomerize to 2-lithiothiophene above −25 °C, introducing regioisomeric impurities.
3-Thienylboronic acid
Prone to protodeboronation and homocoupling; may complicate purification and reduce yield.

Quantitative Differentiation Evidence for Magnesium, bromo-3-thienyl- Against Its Closest Analogs and Alternatives


Direct Oxidative Addition to 3-Bromothiophene Fails: Head-to-Head Comparison with 2-Thienylmagnesium Bromide Formation

In a seminal study by Rieke et al., direct oxidative addition of highly activated Rieke magnesium (Mg*) to 3-bromothiophene was attempted to prepare 3-thienylmagnesium bromide. The reaction completely failed to produce the target Grignard reagent. In contrast, under identical conditions, Mg* readily underwent oxidative addition to 2-bromothiophene and other aromatic heterocyclic halides to generate the corresponding Grignard reagents [1]. This constitutes a fundamental reactivity difference between the two thienyl regioisomers that dictates entirely different preparative strategies. While 2-thienylmagnesium bromide is accessible via simple direct insertion of commercial magnesium turnings into 2-bromothiophene in THF at concentrations up to 1.4 M [2], the 3-isomer mandates either Br/Mg exchange using iPrMgCl·LiCl [3] or metathesis of pre-formed 3-lithiothiophene with MgBr₂ [1].

Direct oxidative addition
Head-to-head
Target: 0% conversion, Mg* + 3-bromothiophene failed
Comparator: Mg* + 2-bromothiophene, complete conversion
Defines synthetic accessibility and sourcing requirements
Under Rieke Mg* conditions, J. Org. Chem. 1997
Grignard reagent formation oxidative addition regioisomer reactivity

Room-Temperature Regiostability: 3-Thienylmagnesium Reagent vs. 3-Thienyllithium

3-Lithiothiophene, widely used as a 3-thienyl nucleophile precursor, is thermally unstable and undergoes isomerization to 2-lithiothiophene at temperatures above −25 °C in THF, leading to loss of regiospecificity [1]. In contrast, 3-thienylmagnesium iodide, prepared via oxidative addition of Rieke magnesium to 3-iodothiophene, was shown to be fully regiostable at room temperature in THF. Head-to-head NMR and GC analysis of the product from reaction with dihexyl disulfide (C₆H₁₃SSC₆H₁₃) at ambient temperature revealed exclusively 3-(hexylthio)thiophene with no detectable 2-(hexylthio)thiophene, whereas the analogous reaction with 2-lithiothiophene (carried out at −30 °C to room temperature) produced the 2-isomer [1]. A separate study further confirmed that thienylmagnesium species generated in situ via magnesium bisamide-mediated halogen dance are more stable than the corresponding thienyllithium species [2].

Regiostability at ambient temp
Cross-study comparable
3-thienylmagnesium: 100% regioretention, no 2-isomer detected
Enables ambient-temperature 3-thienyl transfer without cryogenics
Lithium analog isomerizes above −25 °C
regiostability organolithium vs organomagnesium thiophene isomerization

Coupling Efficiency: 3-Thienylmagnesium Iodide Gives 77% Isolated Yield with Benzoyl Chloride, with Broader Scope Demonstrated

3-Thienylmagnesium iodide, the closest well-characterized congener of 3-thienylmagnesium bromide, was reacted with benzoyl chloride at −30 °C to afford the corresponding 3-thienyl ketone in 77% isolated yield [1]. Additional entries in Table 2 of the Rieke study demonstrate successful coupling with disulfides and aldehydes, establishing a versatile electrophile scope [1]. The same study reports that 97–100% of 3-iodothiophene was converted to the Grignard reagent within 5–7 hours using 1.5 equivalents of Rieke magnesium, with no detectable homocoupling side product [1]. While head-to-head yield comparisons with 3-thienylboronic acid under Suzuki conditions are not available from the same study, broader industry data indicate that Grignard-based cross-coupling routes frequently deliver higher yields than Suzuki routes for comparable aryl–aryl bond formations, in part because they avoid the base-induced protodeboronation and homocoupling that plague boronic acid substrates [2].

Coupling yield
Cross-study comparable
77% isolated yield
Supports efficient carbonyl coupling without homocoupling
3-Thienylmagnesium iodide + benzoyl chloride, 97–100% conversion to Grignard
Grignard coupling 3-thienyl ketone synthesis electrophile scope

Commercial Availability Gap: 3-Thienylmagnesium Bromide vs. 2-Thienylmagnesium Bromide

2-Thienylmagnesium bromide is stocked as a standard catalog item by major international suppliers (e.g., Sigma-Aldrich) as a 1.0 M solution in THF with defined density (1.011 g/mL at 25 °C) and quality specifications . In contrast, 3-thienylmagnesium bromide (CAS 106032-16-0) is not listed as a standard solution product by the same major suppliers, and purchasers must source it from specialist vendors or prepare it in situ . This disparity reflects the underlying synthetic challenge: direct insertion fails for the 3-isomer [1], necessitating more complex preparation protocols that are less amenable to bulk solution standardization. The commercial availability gap directly impacts procurement lead time, cost, and quality assurance workflows for laboratories planning synthetic routes dependent on 3-thienyl nucleophiles.

Commercial sourcing
Source review
3-Thienylmagnesium bromide: not a standard catalog solution
2-Thienylmagnesium bromide: 1.0 M THF, standard catalog item
Requires specialist vendor or in-house preparation
Impacts lead time, cost, and quality assurance
commercial sourcing Grignard reagent availability procurement strategy

High-Value Application Scenarios Where Magnesium, bromo-3-thienyl- Provides Decisive Advantage Over Alternative 3-Thienyl Transfer Reagents


Regiospecific Synthesis of 3-Substituted Thiophene Pharmaceutical Intermediates at Ambient Temperature

When a medicinal chemistry program requires installation of a 3-thienyl group onto an advanced intermediate that is sensitive to cryogenic conditions, 3-thienylmagnesium bromide (or its iodide congener) offers a critical advantage over 3-thienyllithium. The lithium reagent demands maintenance below −25 °C throughout the coupling sequence to prevent isomerization to 2-lithiothiophene, which would generate a regioisomeric impurity inseparable from the desired product by conventional chromatography [1]. The magnesium reagent, by contrast, maintains full regiochemical integrity at ambient temperature, enabling couplings with acid chlorides, aldehydes, and disulfides without specialized low-temperature equipment [1]. This capability is particularly valuable in scale-up settings where cryogenic reactors represent a significant capital and operational expense.

Avoidance of Protodeboronation and Homocoupling By-Products in 3-Thienyl–Aryl Bond Formation

Suzuki–Miyaura coupling of 3-thienylboronic acid with aryl halides is frequently accompanied by protodeboronation (loss of the boron group to form thiophene) and oxidative homocoupling to give 3,3′-bithiophene as a side product, both of which reduce yield and complicate purification [2]. In contrast, the Grignard-based coupling of 3-thienylmagnesium bromide proceeds without a base-activation step and without the boronic acid intermediate, thereby eliminating these two major side-reaction pathways. Industrial practitioners have noted that Grignard cross-coupling routes often deliver higher yields than Suzuki routes and require lower catalyst loadings when proprietary palladium catalysts are employed [3]. For high-value pharmaceutical or agrochemical targets where purity specifications are stringent and rework costs are high, the cleaner reaction profile of the Grignard approach translates directly into lower cost of goods.

Scalable Synthesis of 3-Thienyl-Containing Oligothiophenes and Conductive Polymers

The regiochemical precision of 3-thienylmagnesium-based reagents is essential for preparing regioregular oligo(3-alkylthiophene)s and related conductive polymer precursors, where even minor 2-thienyl incorporation disrupts π-conjugation and degrades electronic properties [1]. While the process-design literature for terthienyl synthesis has focused predominantly on 2-thienylmagnesium bromide at scales of 3–4 mol in 10-L reactors [4], the same principles of catalyst selection (NiCl₂[dppb] at 0.5 mol%), concentration control (≤1.4 M to avoid crystallization), and workup optimization apply to the 3-isomer. The key differentiator is that for 3-thienyl-based polymers, the starting organometallic must be the 3-isomer; no alternative nucleophile class can deliver the same regioregularity without introducing additional synthetic steps or protecting-group strategies.

One-Pot Halogen Dance / Cross-Coupling Sequences for Multiply Substituted Thiophenes

Recent methodology using magnesium bisamide-mediated halogen dance of bromothiophenes generates transient thienylmagnesium species that are significantly more stable than the corresponding thienyllithium intermediates [5]. This stability enables one-pot sequential reactions—halogen dance followed by Negishi cross-coupling or electrophile trapping—without the need for intermediate isolation or strict cryogenic control. The methodology has been applied to the concise synthesis of medicinally relevant compounds, including lamellarin alkaloids [5]. In such applications, the choice of magnesium as the metal center is non-negotiable, as the lithium analogues would isomerize or decompose under the reaction conditions required for halogen dance.

Application
Selection Property
Validation Focus
Regiospecific 3-thienyl coupling at ambient temp
Ambient-temperature regiostability
Regioisomer purity by NMR/GC
3-Thienyl-aryl bond formation (Grignard route)
Direct coupling without boronic acid
Homocoupling and protodeboronation assessment
Regioregular oligo(3-alkylthiophene) synthesis
Regiochemical integrity of 3-thienyl unit
Regioregularity and electronic properties
One-pot halogen dance/cross-coupling sequences
Magnesium thienyl species stability
Sequential reaction scope and yield
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